N-(3-Indolylacetyl)-L-isoleucine

Overview

Description

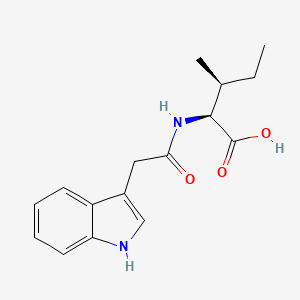

N-(3-Indolylacetyl)-L-isoleucine (CAS: 57105-45-0) is a conjugated metabolite formed by the acetylation of the amino acid L-isoleucine with an indole-3-acetyl group. Its molecular formula is $ C{16}H{19}N2O3 $, and it is characterized by a branched aliphatic side chain from isoleucine and a planar indole ring system . Its upregulation in serum correlates with hydroxyproline and glycine metabolism, suggesting a role in collagen degradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Indolylacetyl)-L-isoleucine typically involves the acylation of L-isoleucine with indole-3-acetic acid. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Indolylacetyl)-L-isoleucine can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The carbonyl group in the amide bond can be reduced to form secondary amines.

Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophiles such as halogens (e.g., bromine) or alkylating agents in the presence of Lewis acids.

Major Products:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Secondary amines.

Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity

N-(3-Indolylacetyl)-L-isoleucine has been studied for its antiviral properties. Research indicates that it can inhibit virus-induced gene expression in cultured cells, making it a candidate for further development in antiviral therapies. For instance, studies have shown that this compound can interfere with the replication of viruses such as HIV and influenza, suggesting its potential use in treating viral infections .

1.2 Anti-cancer Properties

The compound exhibits significant anti-cancer activity by inducing apoptosis in cancer cells. It has been linked to the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. By targeting these pathways, this compound may enhance the efficacy of existing chemotherapy agents and provide a basis for novel cancer treatments .

1.3 Immunomodulatory Effects

this compound has shown promise in modulating immune responses. It influences the secretion of cytokines and can enhance the activity of immune cells, which may be beneficial in autoimmune diseases and inflammatory conditions. Its role in regulating the NF-κB pathway further underscores its potential as an immunotherapeutic agent .

Molecular Biology Applications

2.1 Cell Cycle Regulation

The compound has been implicated in the regulation of the cell cycle, particularly through its effects on checkpoint kinases and cyclins. This regulation is critical for maintaining proper cell division and preventing uncontrolled proliferation, which is a hallmark of cancerous cells .

2.2 Protein Interaction Studies

this compound serves as a valuable tool in studying protein interactions within cells. Its ability to modify protein activity or stability makes it useful for probing cellular mechanisms and understanding disease pathways at a molecular level .

Agricultural Applications

3.1 Plant Growth Regulation

This compound has been identified in plants such as Solanum lycopersicum (tomato), where it plays a role in regulating plant growth and development. Research suggests that this compound may influence hormone signaling pathways that are essential for plant responses to environmental stresses .

3.2 Pest Resistance

Studies indicate that this compound may enhance pest resistance in crops by modulating the plant's defense mechanisms against herbivores and pathogens. This application could lead to more sustainable agricultural practices by reducing reliance on chemical pesticides .

Data Summary Table

| Application Area | Specific Use Cases | Mechanism/Effects |

|---|---|---|

| Pharmacology | Antiviral therapies | Inhibits viral gene expression |

| Cancer treatment | Induces apoptosis via signaling pathways | |

| Immunomodulation | Modulates cytokine secretion | |

| Molecular Biology | Cell cycle regulation | Affects checkpoint kinases |

| Protein interaction studies | Modifies protein activity | |

| Agricultural Sciences | Plant growth regulation | Influences hormone signaling |

| Pest resistance | Enhances defense mechanisms |

Case Studies

Case Study 1: Antiviral Efficacy

In vitro studies demonstrated that this compound significantly reduced viral load in HIV-infected cell cultures by inhibiting reverse transcriptase activity, highlighting its potential as an antiviral agent.

Case Study 2: Cancer Therapy Enhancement

A combination therapy involving this compound and conventional chemotherapeutics showed improved survival rates in murine models of breast cancer, suggesting synergistic effects that warrant further investigation.

Mechanism of Action

N-(3-Indolylacetyl)-L-isoleucine exerts its effects primarily through interactions with specific molecular targets and pathways. In plants, it mimics the action of indole-3-acetic acid by binding to auxin receptors, thereby influencing gene expression and promoting cell elongation, division, and differentiation . In mammalian systems, the compound’s mechanism of action is less understood, but it is believed to interact with various signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

N-(3-Indolylacetyl)-L-isoleucine belongs to a class of indole-acetylated amino acids, which share structural similarities but exhibit distinct biological roles based on their amino acid side chains. Below is a comparative analysis:

Structural Comparison

| Compound Name | Amino Acid Residue | Key Structural Features | Molecular Formula |

|---|---|---|---|

| This compound | L-Isoleucine | Branched C3 side chain ($ \text{-CH(CH}2\text{CH}3\text{)CH}_2 $) | $ C{16}H{19}N2O3 $ |

| N-(3-Indolylacetyl)-L-alanine | L-Alanine | Short methyl side chain ($ \text{-CH}_3 $) | $ C{11}H{12}N2O3 $ |

| N-(3-Indolylacetyl)-L-leucine | L-Leucine | Branched C4 side chain ($ \text{-CH}2\text{CH(CH}3\text{)}_2 $) | $ C{17}H{21}N2O3 $ |

| N-(3-Indoleacetyl)-glycine | Glycine | No side chain ($ \text{-H} $) | $ C{12}H{12}N2O3 $ |

Key Observations :

- Steric effects from bulkier residues (e.g., leucine, isoleucine) may limit access to enzyme active sites compared to smaller residues (e.g., alanine) .

2.2.1 Metabolic Roles

- This compound: Upregulated in CKD patients with high PTH, linked to hydroxyproline metabolism and bone turnover .

- N-(3-Indolylacetyl)-L-alanine (IAA-Ala) : Involved in auxin metabolism in plants; acts as a competitive inhibitor of anthranilate synthase in Cryptococcus neoformans (MIC: 50 mM) .

- N-(3-Indolylacetyl)-DL-aspartic acid: Inhibits tryptophan synthase (TSβ) via allosteric modulation but requires non-physiological concentrations for efficacy .

2.2.2 Inhibitory Mechanisms

| Compound | Target Enzyme | Mechanism | Potency (MIC) |

|---|---|---|---|

| N-(3-Indolylacetyl)-L-alanine | Anthranilate synthase | Competitive inhibition | 50 mM |

| N-(3-Indolylacetyl)-DL-aspartic acid | Tryptophan synthase (TSβ) | Allosteric inhibition | 50 mM |

| N-(3-Indolylacetyl)-L-valine | Anthranilate synthase | Competitive inhibition | Not reported |

Key Insight: Minor structural changes (e.g., aspartic acid vs. alanine) drastically alter inhibition mechanisms, highlighting the role of side-chain chemistry in enzyme interaction .

Clinical and Metabolomic Significance

- This compound is a differential metabolite in CKD patients (FDR-p = 0.0108), alongside glycylprolylhydroxyproline and aminohippuric acid .

- N-(3-Indolylacetyl)-L-alanine is used as an internal standard in metabolomics workflows, underscoring its stability and detectability in LC-MS .

Data Tables

Table 1: Differential Metabolites in High-PTH CKD Patients

| m/z | Metabolite | FDR-p | Biological Pathway |

|---|---|---|---|

| 287.14 | This compound | 0.0108 | Hydroxyproline metabolism |

| 284.12 | Glycylprolylhydroxyproline | 0.0108 | Collagen degradation |

| 193.06 | Aminohippuric acid | 0.0108 | Xenobiotic detoxification |

Table 2: Inhibitory Profiles of Indole-Acetylated Amino Acids

| Compound | Target | IC50/EC50 | Clinical Relevance |

|---|---|---|---|

| N-(3-Indolylacetyl)-L-alanine | Anthranilate synthase | 50 mM | Antimicrobial research |

| N-(3-Indolylacetyl)-DL-aspartic acid | Tryptophan synthase | 50 mM | Limited due to high dosage |

Biological Activity

N-(3-Indolylacetyl)-L-isoleucine (IAI) is a compound derived from the amino acid isoleucine, characterized by the incorporation of an indole-3-acetyl group. This unique structure contributes to its diverse biological activities, which have been the subject of various research studies. Below, we explore its biological activity across different domains, including oncology, immunology, and molecular biology.

- Molecular Formula : C₁₆H₂₀N₂O₃

- Molecular Weight : 288.34 g/mol

- CAS Number : 57105-45-0

1. Oncology Applications

IAI has shown promise in the field of oncology, particularly in the treatment of non-small cell lung cancer (NSCLC). In a clinical study involving 200 patients, IAI was administered in combination with programmed cell death protein 1 (PD-1) inhibitors and chemotherapy. The goal was to identify metabolites associated with treatment outcomes through serum metabolomics analysis.

Key Findings :

- The study revealed that certain metabolites could predict responses to therapy, highlighting IAI's potential role in personalized medicine for cancer treatment.

2. Immunological Effects

Research has demonstrated that IAI possesses anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 macrophages, IAI significantly reduced the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). Additionally, it mitigated the generation of reactive oxygen species (ROS) and nitric oxide (NO), which are critical mediators of inflammation.

Results Summary :

- Reduction in Cytokine Levels : IL-1β and IL-6 levels were significantly decreased.

- Inhibition of NF-κB Activation : IAI treatment prevented LPS-induced nuclear translocation of NF-κB p65, a key transcription factor involved in inflammatory responses.

3. Molecular Biology Insights

IAI has also been investigated for its effects on DNA topology and gene expression in bacterial systems. This aspect is crucial for understanding how compounds can influence genetic regulation and stability.

Comparative Analysis with Similar Compounds

To better understand IAI's unique properties, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-(3-Indolylacetyl)-L-leucine | Indole acetic acid derivative | Contains leucine instead of isoleucine |

| Indole-3-acetic acid | Natural auxin | Simple structure; widely studied |

| N-(1H-indol-3-yl)acetamide | Related indole derivative | Lacks isoleucine backbone |

Case Study: NSCLC Treatment Efficacy

In a retrospective analysis involving 320 patients with locoregionally advanced nasopharyngeal carcinoma (LA-NPC), serum samples were analyzed using targeted metabolomics to assess the efficacy of treatments incorporating IAI. The analysis led to the identification of a metabolic signature that effectively stratified patients into low-risk and high-risk groups based on their response to therapy.

Research Findings on Inflammation

A detailed study involving RAW264.7 macrophages illustrated that IAI's anti-inflammatory effects are mediated through multiple pathways, including the downregulation of NF-κB signaling and modulation of cytokine production. This positions IAI as a potential therapeutic agent in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. How can N-(3-Indolylacetyl)-L-isoleucine be structurally characterized in laboratory settings?

- Methodological Answer : Structural characterization requires techniques such as nuclear magnetic resonance (NMR) for elucidating hydrogen and carbon frameworks, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For example, related compounds like N-(3-Indolylacetyl)-L-alanine (C₁₃H₁₄N₂O₃, MW 246.26) have been analyzed using these methods . For this compound (CAS 57105-45-0), similar workflows should be applied, with adjustments for its branched-chain isoleucine moiety .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : The compound should be stored as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for short-term use (2 years). Solutions in solvents like DMSO should be aliquoted and stored at -80°C (6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent degradation, as recommended for structurally similar indole derivatives .

Q. How can researchers quantify this compound in biological matrices like plant tissues or serum?

- Methodological Answer : Use untargeted metabolomics with liquid chromatography-mass spectrometry (LC-MS) . For example, N-(3-Indolylacetyl)-L-alanine was quantified in human serum using LC-MS with quality control (QC) samples injected every 8 runs to monitor retention time drift and column carryover . Similar protocols can be adapted, incorporating internal standards like deuterated analogs for improved accuracy.

Q. What is the hypothesized role of this compound in plant physiology?

- Methodological Answer : As an auxin conjugate, it may regulate free indole-3-acetic acid (IAA) levels by modulating hydrolysis or transport. For instance, N-(3-Indolylacetyl)-L-valine has been used to study auxin activity in cell elongation and stress responses . Researchers can apply radiolabeled tracers (e.g., ¹⁴C-IAA) to track metabolic turnover or use mutant plant lines deficient in auxin-conjugating enzymes to assess functional relevance.

Advanced Research Questions

Q. How to design experiments investigating this compound’s role in auxin signaling pathways?

- Methodological Answer : Combine transcriptomic and metabolomic profiling in model plants (e.g., Arabidopsis). For example, heatmap clustering of auxin metabolites like IAA-Ala and OxIAA has been used to correlate metabolite levels with gene expression patterns . Include treatments with synthetic auxins (e.g., 2,4-D) and inhibitors of auxin transport (e.g., NPA) to dissect specific pathways.

Q. How should researchers address contradictions in metabolomic data involving this compound?

- Methodological Answer : Validate findings using independent cohorts and multivariate statistical models . In NSCLC studies, N-(3-Indolylacetyl)-L-alanine levels were confirmed as prognostic markers across Discovery and Validation sets, with multivariate Cox regression adjusting for covariates like PD-L1 expression . Apply similar rigor by reporting hazard ratios (HRs) and confidence intervals (CIs) to distinguish confounding effects.

Q. What strategies improve reproducibility in detecting this compound across laboratories?

- Methodological Answer : Standardize protocols using reference materials and inter-laboratory calibration. For example, QC samples with predefined concentrations of internal standards (e.g., Biochanin A) ensure instrument consistency . Share raw metabolomic data via repositories like MetaboLights to enable cross-validation.

Q. How can this compound’s potential immune-modulatory effects be explored preclinically?

- Methodological Answer : Leverage amino acid metabolism studies , as similar conjugates influence immune cell function via mTOR or GCN2 pathways . Use knockout mouse models (e.g., Slc7a5⁻/⁻) to test if leucine/isoleucine transport affects T-cell responses. Pair with flow cytometry to quantify immune cell populations in tumor microenvironments.

Q. What analytical challenges arise when distinguishing this compound from isomers in complex samples?

- Methodological Answer : Optimize chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns with gradient elution. For MS, employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to differentiate fragment patterns. Reference standards for isomers (e.g., allo-L-isoleucine derivatives) are critical for peak annotation .

Properties

IUPAC Name |

(2S,3S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-10(2)15(16(20)21)18-14(19)8-11-9-17-13-7-5-4-6-12(11)13/h4-7,9-10,15,17H,3,8H2,1-2H3,(H,18,19)(H,20,21)/t10-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTUQMUCTTVOFW-BONVTDFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972574 | |

| Record name | N-[1-Hydroxy-2-(1H-indol-3-yl)ethylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57105-45-0 | |

| Record name | N-[1-Hydroxy-2-(1H-indol-3-yl)ethylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.